N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine
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Overview
Description
N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a furan ring and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine typically involves the reaction of 2-furylacetonitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Furyl oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The furan ring and aminoethyl group play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-2-(2-thienyl)ethyl]-N,N-dimethylamine
- N-[2-amino-2-(2-pyridyl)ethyl]-N,N-dimethylamine
- N-[2-amino-2-(2-phenyl)ethyl]-N,N-dimethylamine
Uniqueness
N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in research and industrial applications, as it can participate in specific reactions and interactions that similar compounds may not .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N2O/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
InChI Key |
YORMATAXHWPXGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CO1)N |
Origin of Product |
United States |
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